molecular formula C14H10INO B2770015 5-Iodo-3-(p-tolyl)benzo[c]isoxazole CAS No. 384796-44-5

5-Iodo-3-(p-tolyl)benzo[c]isoxazole

Cat. No.: B2770015
CAS No.: 384796-44-5
M. Wt: 335.144
InChI Key: XGJOFOCVIUDUCN-UHFFFAOYSA-N
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Description

5-Iodo-3-(p-tolyl)benzo[c]isoxazole is a chemical compound with the molecular formula C14H10INO. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features an iodine atom and a p-tolyl group attached to the benzo[c]isoxazole core, making it a unique and valuable molecule for various scientific research and industrial applications.

Scientific Research Applications

5-Iodo-3-(p-tolyl)benzo[c]isoxazole has a wide range of applications in scientific research, including:

Future Directions

Isoxazole derivatives, including 5-Iodo-3-(p-tolyl)benzo[c]isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies, exploring further biological activities, and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-(p-tolyl)benzo[c]isoxazole typically involves the cycloaddition reaction of nitrile oxides with suitable olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative. The process can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene and BenchChem offer this compound in various quantities, ensuring high purity and quality for research and industrial use .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-(p-tolyl)benzo[c]isoxazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 5-Iodo-3-(p-tolyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-3-(p-tolyl)isoxazole
  • 5-Iodo-3-(p-tolyl)benzoxazole
  • 5-Iodo-3-(p-tolyl)benzothiazole

Uniqueness

5-Iodo-3-(p-tolyl)benzo[c]isoxazole is unique due to its specific substitution pattern and the presence of the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential as a versatile research tool and therapeutic agent.

Properties

IUPAC Name

5-iodo-3-(4-methylphenyl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c1-9-2-4-10(5-3-9)14-12-8-11(15)6-7-13(12)16-17-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJOFOCVIUDUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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